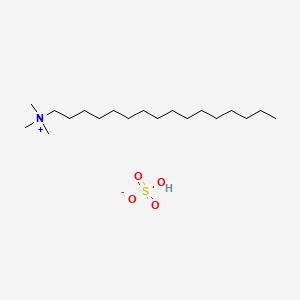

hexadecyl(trimethyl)azanium;hydrogen sulfate

Description

The exact mass of the compound 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexadecyl(trimethyl)azanium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h5-19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRJJNVFJGKYQT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H43NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6899-10-1 (Parent) | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068214073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0071253 | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68214-07-3 | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68214-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068214073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyltrimethylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Hexadecyl(trimethyl)azanium;hydrogen sulfate

Abstract

This technical guide provides a comprehensive overview of the synthesis of hexadecyl(trimethyl)azanium;hydrogen sulfate, a cationic surfactant of significant interest in research and industrial applications. This document details the chemical principles, strategic considerations, and step-by-step protocols for the laboratory-scale preparation of this compound. The synthesis is approached as a cohesive, two-stage process, beginning with the formation of the hexadecyl(trimethyl)azanium cation via quaternization, followed by a robust anion exchange to yield the desired hydrogen sulfate salt. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into the causality behind experimental choices to ensure a reproducible and efficient synthesis.

Introduction and Strategic Overview

This compound, also known by synonyms such as Cetyltrimethylammonium hydrogen sulfate (CTAHSO4), is a quaternary ammonium salt with the chemical formula C₁₉H₄₃NO₄S.[1] It is a white to off-white crystalline powder with a molecular weight of 381.62 g/mol .[1] As a cationic surfactant, it possesses a hydrophilic quaternary ammonium head group and a long, hydrophobic hexadecyl (cetyl) tail. This amphipathic nature makes it valuable in a range of applications, including as a phase-transfer catalyst, an antimicrobial agent, and a component in the formulation of personal care products and specialty chemicals.[1][2]

The synthesis of this compound is most effectively achieved through a two-step process:

-

Quaternization: Formation of the hexadecyl(trimethyl)azanium cation.

-

Anion Exchange: Replacement of the initial counter-ion (typically a halide) with the hydrogen sulfate anion.

This guide will focus on a reliable and scalable laboratory method that combines these two stages. The chosen pathway involves the initial synthesis of a halide salt intermediate, specifically hexadecyl(trimethyl)azanium bromide (CTAB), followed by its conversion to the target hydrogen sulfate salt.

Synthesis Pathway and Mechanistic Considerations

The overall synthesis route can be visualized as a sequential process, beginning with the quaternization of a tertiary amine, followed by the crucial anion exchange step.

Caption: Overall synthesis workflow for this compound.

Part 1: Quaternization via the Menschutkin Reaction

The formation of the quaternary ammonium salt is achieved through the Menschutkin reaction, a classic S_N2 type reaction. This involves the alkylation of a tertiary amine, in this case, N,N-dimethylhexadecylamine, with an alkyl halide such as methyl bromide.

The reaction proceeds by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic carbon atom of the alkyl halide. The halide then departs as a leaving group, resulting in the formation of the quaternary ammonium cation and a halide anion.[3]

Part 2: Anion Exchange

The second critical step is the replacement of the bromide counter-ion with the hydrogen sulfate anion. While several methods exist, such as the use of ion-exchange resins or reaction with silver sulfate, a direct and efficient approach involves the use of sulfuric acid. A patented method highlights a process where a quaternary ammonium halide is reacted with sulfuric acid in the presence of a water-insoluble organic solvent.[4] This facilitates the removal of the resulting hydrogen halide as a ternary azeotrope upon heating, driving the equilibrium towards the formation of the desired bisulfate salt.[4]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| N,N-Dimethylhexadecylamine | C₁₈H₃₉N | 269.51 | >95% |

| Methyl Bromide | CH₃Br | 94.94 | >99% |

| Toluene | C₇H₈ | 92.14 | Anhydrous |

| Sulfuric Acid | H₂SO₄ | 98.08 | 98% |

| Isopropanol | C₃H₈O | 60.10 | ACS Grade |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

Step-by-Step Synthesis Procedure

Part 1: Synthesis of Hexadecyl(trimethyl)azanium bromide (CTAB)

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve N,N-dimethylhexadecylamine (53.9 g, 0.2 mol) in 200 mL of anhydrous toluene.

-

Reagent Addition: Cool the solution in an ice bath. Slowly bubble methyl bromide gas (20.9 g, 0.22 mol, 1.1 eq) through the solution with vigorous stirring. Alternatively, use a solution of methyl bromide in a suitable solvent.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 60-70°C) for 12-18 hours. The formation of a white precipitate indicates the progress of the reaction.

-

Isolation of Intermediate: After the reaction period, cool the mixture to room temperature. The white precipitate of hexadecyl(trimethyl)azanium bromide is collected by vacuum filtration.

-

Purification of Intermediate: Wash the collected solid with two 50 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield the intermediate CTAB.

Part 2: Synthesis of this compound

-

Reaction Setup: In a 1 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the dried hexadecyl(trimethyl)azanium bromide (CTAB) from the previous step (approximately 0.2 mol). Add 400 mL of a water-insoluble organic solvent such as toluene.

-

Acidification: To this suspension, add a solution of sulfuric acid (20.6 g, 0.21 mol, 1.05 eq of 98% H₂SO₄) in 50 mL of deionized water.

-

Azeotropic Removal: Heat the mixture to reflux. The toluene-water-hydrogen bromide ternary azeotrope will begin to distill and collect in the Dean-Stark trap. Continue heating until no more water is collected, indicating the removal of hydrogen bromide is complete. This step drives the ion exchange to completion.[4]

-

Product Isolation: After cooling the reaction mixture, the white precipitate of this compound is isolated by vacuum filtration.

-

Purification: The crude product is recrystallized from hot isopropanol. Dissolve the solid in a minimal amount of boiling isopropanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 50°C to a constant weight.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

-

Melting Point: Expected to be in the range of 250-260°C (with decomposition).[1]

-

FTIR Spectroscopy: To confirm the presence of key functional groups, including the sulfate group peaks.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the hexadecyl(trimethyl)azanium cation and the absence of starting materials.

-

Elemental Analysis: To confirm the C/N/S ratios consistent with the molecular formula C₁₉H₄₃NO₄S.

Safety Considerations

-

Methyl Bromide: Is a toxic and volatile substance. All manipulations should be carried out in a well-ventilated fume hood.

-

Sulfuric Acid: Is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Solvents: Toluene, isopropanol, and diethyl ether are flammable. Avoid open flames and ensure adequate ventilation.

Conclusion

The synthesis of this compound can be reliably achieved through a two-part process involving a Menschutkin quaternization followed by an efficient anion exchange. The protocols detailed in this guide, when executed with precision and adherence to safety standards, provide a robust pathway for obtaining this valuable cationic surfactant in high purity for research and development applications. The rationale behind the choice of reagents and reaction conditions is grounded in established chemical principles to ensure a successful and reproducible outcome.

References

- Wege, V., & Laux, W. (2003). U.S. Patent No. 6,586,632 B2. Washington, DC: U.S.

-

LookChem. (n.d.). CAS 68214-07-3: 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1). Retrieved from [Link]

-

PubChem. (n.d.). 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1). Retrieved from [Link]

-

New Journal of Chemistry. (2004). Novel one-pot synthesis of quaternary ammonium halides: new route to ionic liquids. Retrieved from [Link]

-

Tradeindia. (n.d.). Hexadecyl Trimethyl Ammonium Hydrogen Sulphate. Retrieved from [Link]

- Hossain, M. A., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1483.

-

ResearchGate. (n.d.). Removal of trace sulfuric acid radical in aqueous solution with foam fractionation. Retrieved from [Link]

-

Tradeindia. (n.d.). Hexadecyl Trimethyl Ammonium Hydrogen Sulfate - (c16h33)n(ch3)3hso4, White Powder, 98% Purity, Water-soluble, 25kg Bags For Detergents & Emulsifiers. Retrieved from [Link]

- Google Patents. (n.d.). CN1948268A - Synthesis method of quaternary ammonium salt.

- Google Patents. (n.d.). US3816533A - Crystalline hydrogensulfates of quaternary ammonium compounds and their use.

-

Wikipedia. (n.d.). Cetrimonium bromide. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Effect of cationic micelles of cetyltrimethylammonium bromide on protonation equilibria of salicylic acid derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US3397215A - Ion exchange method of preparing quaternary ammonium compounds.

-

ACS Publications. (2019). Surfactant-Induced Anion Exchange and Morphological Evolution for Composition-Controlled Caesium Lead Halide Perovskites with Tunable Optical Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of trimethylammonium anion exchange resin and its adsorption to Cr(VI). Retrieved from [Link]

-

Hindawi. (2014). Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution. Retrieved from [Link]

-

ResearchGate. (n.d.). CTAB aggregation in aqueous solutions of ammonium based ionic liquids; Conductometric studies. Retrieved from [Link]

-

Aston Publications Explorer. (2020). characterisation of ion exchange resins for the catalytic conversion of biorefinery streams to fuels. Retrieved from [Link]

Sources

- 1. This compound | 68214-07-3 | Benchchem [benchchem.com]

- 2. Hexadecyl Trimethyl Ammonium Hydrogen Sulphate,Manufacturer,Exporter,Supplier [tatvachemicals.tradeindia.com]

- 3. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6586632B2 - Preparation of quaternary ammonium compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Critical Micelle Concentration of Cetyltrimethylammonium Hydrogen Sulfate (CTAHSO4) in Aqueous Solution

Introduction: Understanding the Self-Assembly of Cationic Surfactants

Cetyltrimethylammonium hydrogen sulfate, abbreviated as CTAHSO4, is a cationic surfactant of significant interest in various fields, including catalysis, material synthesis, and drug delivery.[1][2] Like all surfactants, its molecular structure is amphiphilic, comprising a hydrophilic polar "head" group and a hydrophobic non-polar "tail."[3] In the case of CTAHSO4, the head is the positively charged cetyltrimethylammonium cation ([CH₃(CH₂)₁₅N(CH₃)₃]⁺), and the tail is the long 16-carbon alkyl chain. The counter-ion is the hydrogen sulfate anion (HSO₄⁻).

When introduced into an aqueous solution at low concentrations, CTAHSO4 exists as individual ions. However, as the concentration increases, a remarkable phenomenon of self-assembly occurs. To minimize the unfavorable interaction between their hydrophobic tails and the surrounding water molecules—a process driven by the hydrophobic effect—the surfactant monomers aggregate to form thermodynamically stable, colloidal-sized clusters known as micelles. This spontaneous organization is a cornerstone of surfactant utility.

The Critical Micelle Concentration (CMC) is defined as the specific concentration of surfactant at which the formation of micelles begins.[4] Above the CMC, any additional surfactant added to the solution predominantly forms new micelles, while the monomer concentration remains relatively constant.[4] The determination of this parameter is paramount for any application, as it dictates the concentration at which properties like solubilization, detergency, and interfacial tension modification become effective.

This guide provides an in-depth exploration of the CMC of CTAHSO4. While specific experimental data for CTAHSO4 is not as abundant as for its close analogue, cetyltrimethylammonium bromide (CTAB), the principles and methodologies are directly transferable. CTAB and CTAHSO4 share an identical surfactant cation, differing only in the counter-ion (Br⁻ vs. HSO₄⁻). Therefore, this guide will leverage the extensive, authoritative data available for CTAB to explain the core concepts and experimental protocols applicable to CTAHSO4.

Part 1: Experimental Determination of the Critical Micelle Concentration

The onset of micellization induces abrupt changes in several physicochemical properties of the surfactant solution.[4] By monitoring a property that exhibits a different trend below and above the CMC, we can pinpoint this critical concentration. The most reliable and widely adopted methods for ionic surfactants like CTAHSO4 are conductometry, tensiometry, and fluorescence spectroscopy.

The Conductometric Method

Causality & Rationale: This method is ideal for ionic surfactants because their aggregation directly impacts the solution's ability to conduct electricity. Below the CMC, CTAHSO4 behaves as a strong electrolyte, dissociating into cetyltrimethylammonium cations and hydrogen sulfate anions. As concentration increases, the specific conductivity rises linearly due to the increase in charge carriers. Upon micelle formation, the large, multi-ion aggregates have a lower molar conductivity than the free monomers. Furthermore, a fraction of the counter-ions (HSO₄⁻) become associated with the positively charged micelle surface, reducing their mobility and the total number of effective charge carriers.[4] This results in a distinct change—a decrease in the slope—of the conductivity versus concentration plot. The intersection of the two linear portions of this plot provides a precise determination of the CMC.[5]

Experimental Protocol: Conductometric Titration

-

Preparation of Stock Solution: Prepare a concentrated stock solution of CTAHSO4 (e.g., 10 mM) in high-purity, deionized water. Ensure complete dissolution.

-

Apparatus Setup: Place a known volume of deionized water into a thermostatted, double-walled glass vessel equipped with a magnetic stirrer. Immerse a calibrated conductivity probe connected to a high-precision conductometer. Allow the system to equilibrate at the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Initial Measurement: Record the conductivity of the pure water.

-

Titration: Using a calibrated burette or micropipette, add small, precise aliquots of the CTAHSO4 stock solution to the water.

-

Equilibration and Measurement: After each addition, allow the solution to stir gently for a set period (e.g., 2 minutes) to ensure homogeneity and thermal equilibrium. Avoid vigorous stirring that can create foam. Record the specific conductivity.

-

Data Collection: Continue the titration well past the expected CMC, collecting at least 10-15 data points both before and after the inflection point.

-

Data Analysis: Plot the specific conductivity (κ) as a function of the CTAHSO4 concentration (C). The resulting graph will show two distinct linear regions. Perform a linear regression on the data points in each region. The concentration at which the two lines intersect is the CMC.[4]

Workflow Visualization: Conductometric CMC Determination

Caption: Workflow for determining CMC via conductometry.

The Surface Tension Method (Tensiometry)

Causality & Rationale: Surfactants, by their nature, are surface-active agents. When dissolved in water, CTAHSO4 monomers preferentially adsorb at the air-water interface, with their hydrophobic tails oriented away from the water. This adsorption disrupts the cohesive energy of water at the surface, leading to a significant decrease in surface tension.[6] As the surfactant concentration increases, the interface becomes progressively saturated with monomers. At the CMC, the interface is fully saturated, and any further addition of surfactant leads to the formation of micelles in the bulk solution rather than further crowding the surface.[7] Consequently, the surface tension remains relatively constant above the CMC. The CMC is identified as the concentration at which the plot of surface tension versus the logarithm of concentration shows a sharp break.[1]

Experimental Protocol: Du Noüy Ring or Wilhelmy Plate Method

-

Solution Preparation: Prepare a series of CTAHSO4 solutions of varying concentrations in deionized water, ranging from well below to well above the anticipated CMC.

-

Instrument Calibration: Calibrate the tensiometer using a substance of known surface tension (e.g., pure water at the experimental temperature).

-

Measurement: For each solution, pour it into a clean, thermostatted sample vessel.

-

Interface Formation: Using either a platinum Du Noüy ring or a Wilhelmy plate, measure the force required to pull the ring/plate from the solution's surface. The instrument software converts this force into a surface tension value (mN/m).

-

Cleaning and Repetition: Thoroughly clean and flame-dry the ring or plate between each measurement to avoid cross-contamination. Repeat the measurement for each concentration to ensure reproducibility.

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C). The plot will typically show a steep linear decline followed by a plateau. The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[1]

Workflow Visualization: Tensiometric CMC Determination

Caption: Workflow for determining CMC via surface tension.

The Fluorescence Spectroscopy Method

Causality & Rationale: This highly sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene, that has different fluorescent properties in polar (water) versus non-polar (micelle core) environments.[5][8] In water, pyrene exhibits a characteristic emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the non-polar, hydrocarbon-like core of the CTAHSO4 micelles.[8] This change in the probe's microenvironment causes a distinct shift in its fluorescence emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is highly sensitive to the polarity of the solvent.[8] This I₁/I₃ ratio decreases significantly as pyrene moves from the polar aqueous environment to the non-polar micellar core. By plotting the I₁/I₃ ratio against the surfactant concentration, a sigmoidal curve is obtained, and the inflection point of this curve corresponds to the CMC.[6]

Experimental Protocol: Pyrene Probe Method

-

Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like methanol or acetone (e.g., 200 µM).[6]

-

Sample Preparation: Prepare a series of CTAHSO4 solutions in deionized water. To each solution, add a small, constant amount of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 2 µM). The volume of the organic solvent should be negligible (<0.5%) to avoid affecting the CMC. Allow the solvent to evaporate or the solutions to equilibrate.[6]

-

Spectrometer Setup: Set the fluorescence spectrometer to excite the pyrene at a specific wavelength (e.g., 334 nm). Set the emission scan range to cover the pyrene emission peaks (e.g., 350-450 nm).[6]

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each CTAHSO4 concentration.

-

Data Analysis: From each spectrum, determine the intensities of the first (I₁ at ~372 nm) and third (I₃ at ~384 nm) vibronic peaks.[6] Plot the intensity ratio (I₁/I₃) as a function of the CTAHSO4 concentration. Fit the data to a sigmoidal (Boltzmann) function. The center of the inflection of this curve is taken as the CMC.

Workflow Visualization: Fluorescence Probe CMC Determination

Caption: Workflow for determining CMC via fluorescence spectroscopy.

Part 2: Factors Influencing the CMC of CTAHSO4

The CMC is not an immutable constant but is highly sensitive to the molecular structure of the surfactant and the conditions of the aqueous medium.[9]

Structure of the Surfactant

-

Hydrophobic Chain Length: For a homologous series of surfactants, increasing the length of the hydrophobic alkyl tail leads to a logarithmic decrease in the CMC. A longer tail is less soluble in water, thus favoring aggregation at a lower concentration.

-

Head Group: The nature of the hydrophilic head group is critical. For CTAHSO4, the quaternary ammonium group is strongly hydrophilic.

-

Counter-ion: The counter-ion (HSO₄⁻) plays a role by influencing the degree to which it binds to the micelle surface and shields the electrostatic repulsion between the positively charged head groups.

External Factors

-

Temperature: The effect of temperature on the CMC of ionic surfactants is complex. For CTAB, the CMC generally shows a U-shaped dependence on temperature, with a minimum typically around 25-30 °C.[10][11] Initially, an increase in temperature disrupts the structured water around the hydrophobic tails, which promotes micellization and lowers the CMC. At higher temperatures, increased thermal motion and disruption of hydrogen bonding can disfavor aggregation, leading to a rise in the CMC.[10]

-

Addition of Electrolytes: The addition of an inorganic salt (e.g., Na₂SO₄) to a solution of an ionic surfactant like CTAHSO4 causes a significant decrease in the CMC. The added counter-ions (SO₄²⁻) reduce the electrostatic repulsion between the positively charged head groups on the micelle surface, thereby stabilizing the micelle and promoting its formation at a lower surfactant concentration.[12]

Table 1: Influence of Temperature on the CMC of CTAB (Analogue for CTAHSO4)

| Temperature (°C) | CMC of CTAB (mM) | Reference |

| 10 | 0.82 | [10] |

| 15 | 0.87 | [10] |

| 20 | 0.93 | [10] |

| 25 | 0.98 | [10] |

| 30 | 1.02 | [10] |

| 35 | 1.07 | [10] |

| 40 | 1.13 | [10] |

Data for Cetyltrimethylammonium Bromide (CTAB) is presented as a close analogue for CTAHSO4.

Part 3: Thermodynamics of Micellization

The self-assembly of surfactants into micelles is a spontaneous process, and its thermodynamic parameters can be derived from the temperature dependence of the CMC. The standard Gibbs free energy of micellization (ΔG°mic) can be calculated using the following equation for ionic surfactants:

ΔG°mic ≈ (2 - β)RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and β is the degree of counter-ion binding to the micelle (often determined from the ratio of slopes in conductivity measurements).[11]

The standard enthalpy of micellization (ΔH°mic) can be determined from the van't Hoff equation:

ΔH°mic = - (2 - β)RT² [d(ln CMC)/dT]

And the standard entropy of micellization (ΔS°mic) can then be calculated from:

ΔG°mic = ΔH°mic - TΔS°mic

For many surfactants, micellization is an entropy-driven process. The positive entropy change results from the release of ordered water molecules from around the hydrophobic surfactant tails into the bulk water, which overcomes the negative entropy change associated with the aggregation of the surfactant monomers themselves.[10]

Conclusion

The critical micelle concentration is a fundamental parameter that governs the behavior and application of cetyltrimethylammonium hydrogen sulfate in aqueous solutions. Its accurate determination is crucial for researchers, scientists, and drug development professionals. This guide has detailed the primary experimental methodologies—conductometry, tensiometry, and fluorescence spectroscopy—providing both the theoretical underpinnings and practical, step-by-step protocols. By understanding the causality behind these techniques and the factors that influence the CMC, professionals can effectively harness the unique properties of CTAHSO4 for a wide range of advanced applications. The self-validating nature of these protocols, combined with a robust understanding of the underlying thermodynamics, ensures reliable and reproducible characterization of this important cationic surfactant.

References

-

Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. National Center for Biotechnology Information. [Link]

-

Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. University of Veterinary and Pharmaceutical Sciences Brno. [Link]

-

Determination of Critical Micelle Concentration (CMC) of a Surfactant. Virtual Labs. [Link]

-

A surfactant type fluorescence probe for detecting micellar growth. ResearchGate. [Link]

-

Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. National Center for Biotechnology Information. [Link]

-

Determination of CMC of cationic tenside in aqueous and mixed water-alcohol solutions. ResearchGate. [Link]

-

Critical micellar Concentration (Cmc) obtained from Tensiometry of CTAB in presence and in absence of Na 2 SO 4 and MgSO 4. ResearchGate. [Link]

-

A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. ResearchGate. [Link]

- Cetyl quaternary ammonium compound.

-

Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. ResearchGate. [Link]

-

Determination of critical micellar aggregation numbers of surfactant by steady-state fluorescence probe method. ResearchGate. [Link]

-

Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. University of Potsdam. [Link]

-

Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. ACS Publications. [Link]

-

DETERMINATION OF CRITICAL MICELLE CONCENTRATION VIA CONDUCTIVITY MEASUREMENT. Maria Curie-Skłodowska University. [Link]

-

How can I determine CMC of mixed surfactants systems using conductometric titration?. ResearchGate. [Link]

-

Determination of the Critical Micelle Concentration of Cationic Surfactants: An Undergraduate Experiment. ACS Publications. [Link]

-

Tensiometric determination of Gibbs surface excess and micelle point: A critical revisit. ResearchGate. [Link]

-

Critical micelle concentration. Wikipedia. [Link]

-

Assessment of physicochemical characteristics, thermal stability and release profile of ascorbic acid microcapsules obtained by complex coacervation. ResearchGate. [Link]

-

Comparative Studies of the Physicochemical Properties of Chitosan from Commercial and Periwinkle Shell (CPS). Chemical Research and Technology. [Link]

-

Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. MDPI. [Link]

Sources

- 1. Cetyltrimethylammonium hydrogensulfate | 68214-07-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. phavi.umcs.pl [phavi.umcs.pl]

- 4. Virtual Labs [csc-iiith.vlabs.ac.in]

- 5. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Foreword: Navigating the Solubility Landscape of a Versatile Cationic Surfactant

An In-Depth Technical Guide to the Solubility of Hexadecyl(trimethyl)azanium;hydrogen sulfate in Organic Solvents

This compound, commonly known to chemists as cetyltrimethylammonium hydrogen sulfate (CTAHSO4), is a cationic surfactant of significant interest across various scientific domains. Its applications range from a phase-transfer catalyst in organic synthesis to a component in pharmaceutical formulations and an agent in materials science.[1][2] The efficacy of CTAHSO4 in these applications is intrinsically linked to its behavior in non-aqueous environments, making a thorough understanding of its solubility in organic solvents a critical prerequisite for its rational application and process optimization.

This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the principles governing the solubility of this long-chain quaternary ammonium salt. In the conspicuous absence of extensive published quantitative solubility data for CTAHSO4 in a wide array of organic solvents, this document takes a dual approach. Firstly, it provides a robust theoretical framework, exploring the physicochemical factors that dictate solubility and introducing powerful predictive models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and Hansen Solubility Parameters (HSP). Secondly, it offers detailed, actionable experimental protocols to empower the reader to determine the solubility of CTAHSO4 in their specific solvent systems. This dual-pronged strategy aims to transform a challenge—the scarcity of data—into an opportunity for informed, predictive, and empirical investigation.

Decoding the Molecular Architecture and Physicochemical Properties of this compound

To understand the solubility of a compound, one must first appreciate its molecular structure and inherent properties. This compound is an ionic compound composed of a large, nonpolar organic cation and an inorganic anion.

-

The Cation: Hexadecyl(trimethyl)azanium: This component consists of a long, sixteen-carbon alkyl chain (hexadecyl) attached to a positively charged quaternary ammonium group. The long alkyl tail is markedly hydrophobic (lipophilic), predisposing it to favorable interactions with nonpolar organic solvents. The trimethylammonium headgroup, however, is polar and carries a positive charge, contributing to its ionic character.

-

The Anion: Hydrogen Sulfate (HSO₄⁻): This is the conjugate base of sulfuric acid, carrying a negative charge. It is a relatively small, inorganic anion.

The interplay between the large, hydrophobic cation and the inorganic anion dictates the overall physicochemical properties of the salt.

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Cetyltrimethylammonium hydrogen sulfate, CTAHSO4, Hexadecyltrimethylammonium bisulfate | [1][2] |

| CAS Number | 68214-07-3 | [1][2] |

| Molecular Formula | C₁₉H₄₃NO₄S | [1][2] |

| Molecular Weight | 381.61 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 250-260 °C (decomposes) | [1][2] |

| Known Solubility | Slightly soluble in chloroform and methanol | [1] |

The high melting point with decomposition is characteristic of ionic compounds. The term "slightly soluble" is qualitative and underscores the need for the quantitative approaches detailed in this guide.

Theoretical Underpinnings of Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. For a complex molecule like CTAHSO4, a more nuanced consideration of intermolecular forces is necessary. The dissolution process can be conceptualized as a three-step energetic cycle:

-

Overcoming Solute-Solute Interactions: Energy is required to break the electrostatic (ionic) and van der Waals forces holding the CTAHSO4 molecules together in the crystal lattice.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. Favorable solubility is achieved when the energy released in the third step compensates for the energy required in the first two.

For CTAHSO4 in organic solvents, the key interactions are:

-

Ion-Dipole Interactions: Between the charged headgroup of the cation and the hydrogen sulfate anion with polar solvent molecules.

-

Van der Waals (Dispersion) Forces: Between the long alkyl chain of the cation and the organic solvent molecules.

-

Hydrogen Bonding: The hydrogen sulfate anion can act as a hydrogen bond acceptor, and potentially a donor, with protic solvents.

The balance of these forces determines the extent of solubility in a given solvent.

Predictive Models for Estimating Solubility

Given the lack of comprehensive experimental data, predictive models are invaluable tools for solvent screening and estimating the solubility of CTAHSO4.

Hansen Solubility Parameters (HSP)

HSP theory is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[3][4] These three parameters can be plotted in a 3D "Hansen space." The fundamental concept is that substances with similar HSP values are likely to be miscible.[5]

The distance (Ra) between the HSP of a solute (CTAHSO4) and a solvent in Hansen space is calculated as:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value indicates a higher likelihood of solubility. To make a prediction, one would need the HSP values for CTAHSO4 and a range of organic solvents. While HSP values for many common solvents are readily available, those for CTAHSO4 would likely need to be estimated using group contribution methods.[6]

dot

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of CTAHSO4 that is in clear excess of its expected solubility and add it to a series of vials.

-

Using a calibrated pipette, add a precise volume of the organic solvent of interest to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the excess solid to settle. It is crucial not to disturb the sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the filtered solution into a clean, tared vial to determine the weight of the solution, or into a volumetric flask for dilution.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analytical Quantification of CTAHSO4

The choice of analytical technique depends on the solvent and the required sensitivity.

-

UV-Vis Spectrophotometry (Indirect Method): Cationic surfactants like CTAHSO4 do not have a strong chromophore. However, they can form colored ion-pairs with anionic dyes such as methyl orange. This ion-pair can be extracted into an organic solvent (if not already in a suitable one) and quantified colorimetrically. A calibration curve must be prepared using known concentrations of CTAHSO4.

-

High-Performance Liquid Chromatography (HPLC): HPLC with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) is an excellent method for quantifying non-volatile compounds like CTAHSO4 that lack a UV chromophore. A C8 or C18 column can be used with a mobile phase appropriate for the solvent system.

-

Conductivity: For solvents with low conductivity, the increase in conductivity due to the dissolved ionic CTAHSO4 can be measured and correlated with concentration. A calibration curve is essential.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data for CTAHSO4 at 25 °C

| Solvent | Dielectric Constant | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

| Chloroform | 4.8 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Hexane | 1.9 | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and must be determined experimentally.

When interpreting the results, consider the properties of the solvents. Generally, one might expect higher solubility in more polar aprotic solvents (like acetonitrile) and protic solvents (like methanol and ethanol) due to favorable ion-dipole interactions and hydrogen bonding with the hydrogen sulfate anion. Solubility is expected to be lower in nonpolar solvents like toluene and hexane, where the dissolution of the ionic headgroup is energetically unfavorable.

Conclusion and Future Outlook

Understanding the solubility of this compound in organic solvents is paramount for its effective application in diverse scientific and industrial fields. While a comprehensive database of its solubility is not yet publicly available, this guide provides the theoretical foundation, predictive tools, and detailed experimental protocols necessary for researchers to bridge this knowledge gap. The application of predictive models like COSMO-RS and Hansen Solubility Parameters can significantly streamline solvent selection, while the robust shake-flask method allows for the generation of high-quality, reliable solubility data. As the applications of CTAHSO4 continue to expand, it is anticipated that a collective effort in generating and sharing such fundamental physicochemical data will greatly benefit the scientific community.

References

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Aubin, G., Beck, G., & Ebel, J. P. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Biochimica et Biophysica Acta, 53, 11–18. [Link]

-

Do-Thanh, C.-L., Luo, H., & Dai, S. (2017). An Overview of Mutual Solubility of Ionic Liquids and Water Predicted by COSMO-RS. Industrial & Engineering Chemistry Research, 56(15), 4473–4484. [Link]

-

Eckert, F. (n.d.). Prediction of Solubility with COSMO-RS. Zenodo. [Link]

- Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43–72.

-

Kleijwegt, R. J. T., Winkenwerder, W., Baan, W., & van der Schaaf, J. (2021). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. Organic Process Research & Development, 25(6), 1466–1476. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Palomar, J., Lemus, J., & Torrecilla, J. S. (2011). An Overview of the Application of COSMO-RS in the Prediction of the Physicochemical Properties of Ionic Liquids. In Ionic Liquids: Theory, Properties, New Solvents. InTech.

- Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press.

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1). Retrieved from [Link]

- U.S. Patent No. 3,637,520. (1972). Solvent-soluble quaternary ammonium salts of cellulose sulfate.

-

Abbott, S. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Retrieved from [Link]

-

Verma, S., & Singh, S. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Molecular Pharmaceutics, 19(11), 3995–4008. [Link]

-

Belmares, M., Blanco, M., Goddard, W. A., Ross, R. B., Caldwell, G., Chou, S.-H., Hsiou, Y., & Keske, J. (2004). Hildebrand and Hansen Solubility Parameters from Molecular Dynamics with Applications to Electronic Nose Polymer Sensors. Journal of Computational Chemistry, 25(15), 1814–1826. [Link]

-

ResearchGate. (n.d.). Structure of various short and long chain alkyl quaternary ammonium salts. Retrieved from [Link]

-

Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Chemical Engineering Research and Design, 208, 305-315. [Link]

-

Nguyen, B., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Nature Communications, 11, 5753. [Link]

-

Li, H., et al. (2022). Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. Molecules, 27(15), 4929. [Link]

Sources

- 1. Cetyltrimethylammonium hydrogensulfate | 68214-07-3 [chemicalbook.com]

- 2. 十六烷基三甲基硫酸氢铵 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Cetyltrimethylammonium Hydrogen Sulfate

Introduction

Cetyltrimethylammonium hydrogen sulfate (CTAHSO4) is a quaternary ammonium salt that functions as a cationic surfactant and an ionic liquid. Its amphiphilic nature, arising from a long hydrophobic alkyl chain (cetyl group) and a hydrophilic quaternary ammonium head group, makes it valuable in a multitude of applications. These include roles as a phase-transfer catalyst, a template for nanoparticle synthesis, and a component in various formulations within the pharmaceutical and materials science sectors.[1][2] For drug development professionals and researchers utilizing CTAHSO4 in processes that involve elevated temperatures, such as nanoparticle synthesis, polymerization, or formulation drying, a thorough understanding of its thermal stability is paramount. The thermal decomposition temperature dictates the upper limit of its operational window and influences the safety and purity of the final product.[3] This guide provides a detailed examination of the thermal decomposition of CTAHSO4, grounded in established analytical techniques and chemical principles.

Physicochemical Profile of CTAHSO4

A clear understanding of the fundamental properties of a compound is the first step in its effective application. The key physicochemical data for Cetyltrimethylammonium hydrogen sulfate are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 68214-07-3 | [4][5] |

| Molecular Formula | C₁₉H₄₃NO₄S | [5] |

| Molecular Weight | 381.61 g/mol | [4][5] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 250-260 °C (with decomposition) | [1][4][6] |

| Synonyms | Hexadecyltrimethylammonium hydrogen sulfate, CTAHSO₄ | [5] |

Core Mechanisms of Thermal Decomposition in Quaternary Ammonium Salts

The thermal degradation of quaternary ammonium salts like CTAHSO4 is not a simple process of random bond cleavage. It is governed by well-established chemical pathways, primarily Hofmann elimination and, to a lesser extent, nucleophilic substitution. Understanding these core mechanisms is essential for predicting degradation products and interpreting analytical data.

The Hofmann Elimination Pathway (E2)

The most prominent thermal decomposition route for quaternary ammonium salts possessing at least one beta-hydrogen (a hydrogen atom on the carbon adjacent to the one bonded to the nitrogen) is the Hofmann elimination.[7] This is an E2 (bimolecular elimination) reaction where an anion or a base abstracts a beta-hydrogen, leading to the formation of an alkene, a tertiary amine, and a protonated anion.[8][9]

The reaction is guided by the Hofmann Rule , which states that the major alkene product will be the least substituted (and typically least thermodynamically stable) one.[8][10] This regioselectivity is attributed to the steric bulk of the large quaternary ammonium leaving group, which makes the sterically less hindered beta-hydrogens more accessible for abstraction.[10] In the case of CTAHSO4, the hydrogens on the C2 carbon of the long cetyl chain are sterically favored for abstraction over those on the methyl groups (which lack beta-hydrogens anyway).

The Nucleophilic Substitution Pathway (SN2)

An alternative, often competing, pathway is the SN2 nucleophilic substitution. In this mechanism, the counter-anion acts as a nucleophile and attacks one of the α-carbons (a carbon directly bonded to the nitrogen).[1][11] This results in the displacement of the tertiary amine as a leaving group. For CTAHSO4, the hydrogen sulfate anion (HSO₄⁻) could theoretically attack either the methyl carbons or the C1 carbon of the cetyl chain. The accessibility of the methyl carbons makes them more likely targets for SN2 attack compared to the more sterically hindered cetyl chain.

Experimental Analysis Workflow: TGA and DSC

To experimentally determine the thermal stability of CTAHSO4, Thermogravimetric Analysis (TGA) is the principal technique employed.[3] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] This is often coupled with Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as it is heated, revealing endothermic or exothermic transitions.[11]

Standard Protocol for Thermal Analysis of CTAHSO4

-

Sample Preparation: A small, representative sample of CTAHSO4 (typically 4-8 mg) is accurately weighed into an inert TGA pan (e.g., platinum or ceramic).[12]

-

Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen or helium, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.[12]

-

Temperature Program (TGA): The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate, commonly 10 °C/min.[12] This is a "temperature-ramped" or "dynamic" experiment.

-

Temperature Program (DSC): A similar temperature program is used for the DSC analysis to correlate thermal events with mass loss.

-

Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. Key parameters are identified:

-

T_onset_: The onset decomposition temperature, where significant mass loss begins. This is often determined by the intersection of tangents to the baseline and the decomposition slope.[3]

-

T_peak_: The temperature of the maximum rate of mass loss, obtained from the peak of the derivative thermogravimetry (DTG) curve.[3]

-

The diagram below illustrates the logical workflow for this experimental determination.

Thermal Profile of CTAHSO4

Decomposition Temperature

Multiple chemical suppliers and safety data sheets report the decomposition temperature of Cetyltrimethylammonium hydrogen sulfate to be in the range of 250-260 °C .[1][3][6] This value represents the T_onset_ where the compound begins to undergo significant and irreversible mass loss.

Proposed Decomposition Pathway

Given the structure of CTAHSO4, the primary thermal degradation mechanism is the Hofmann elimination. The hydrogen sulfate anion (HSO₄⁻) acts as the base, abstracting a beta-hydrogen from the long cetyl chain. This is more sterically favorable than abstracting a hydrogen from a methyl group, which would lead to a highly unstable carbene intermediate.

The proposed reaction is as follows:

-

The HSO₄⁻ anion abstracts a proton from the C2 position of the hexadecyl (cetyl) group.

-

Simultaneously, the C-N bond cleaves, eliminating trimethylamine as a neutral molecule.

-

The primary products are 1-Hexadecene , Trimethylamine , and Sulfuric Acid .

At the high temperatures of decomposition (>250 °C), these primary products will likely undergo further breakdown, contributing to the final gaseous byproducts observed.

Hazardous Decomposition Products

Under fire or high-temperature decomposition conditions, the elemental composition of CTAHSO4 (Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur) leads to the formation of hazardous gases. As documented in safety data sheets, these include Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Sulphur oxides (SOx) .[3]

Critical Factors Influencing Thermal Stability

The decomposition temperature reported in the literature should be considered a guideline, as the value obtained from a TGA experiment can be influenced by several parameters.

-

Heating Rate: A higher heating rate can shift the observed T_onset_ to a higher temperature.[3] This is a kinetic effect, as the sample has less time to decompose at any given temperature. For comparative studies, a consistent heating rate is crucial.

-

Atmosphere: Performing TGA in an oxidative atmosphere (air or oxygen) will typically lower the decomposition temperature compared to an inert atmosphere (nitrogen or argon).[3] The presence of oxygen can initiate oxidative degradation pathways that occur at lower energies than the pyrolytic pathways described above.

-

Impurities: The presence of impurities, such as residual reactants from synthesis or moisture, can significantly lower the thermal stability of an ionic liquid.[3]

Safety and Handling Considerations

The thermal decomposition of CTAHSO4 releases volatile and potentially hazardous products.

-

Ventilation: All high-temperature work with CTAHSO4 should be conducted in a well-ventilated area or a fume hood to avoid inhalation of trimethylamine and sulfur oxides.

-

Incompatible Materials: CTAHSO4 should be kept away from strong acids, as this could lead to exothermic reactions.[3]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn. For handling larger quantities or when decomposition is likely, respiratory protection may be necessary.[3]

Conclusion

The thermal stability of Cetyltrimethylammonium hydrogen sulfate is a critical parameter for its safe and effective use in research and development. Its decomposition, which occurs around 250-260 °C, is primarily governed by the Hofmann elimination mechanism, yielding 1-hexadecene and trimethylamine as initial products. Subsequent breakdown leads to the release of hazardous oxides of carbon, nitrogen, and sulfur. For scientists and professionals in drug development, recognizing the influence of experimental conditions like heating rate and atmosphere on thermal analysis is key to ensuring process control, product purity, and operational safety.

References

-

Hofmann elimination - Wikipedia. [Link]

-

Analysis of quaternary ammonium compounds by pyrolysis gas chromatography - American University. [Link]

-

Hofmann Elimination - BYJU'S. [Link]

-

Zhuravlev, O. E., Nikol'skii, V. M., & Voronchikhina, L. I. (2013). Thermal Stability of Quaternary Ammonium Hexafluorophosphates and Halides. Russian Journal of Applied Chemistry, 86(6), 824–830. [Link]

-

Kuznetsov, M. L., et al. (2020). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 25(21), 5004. [Link]

-

Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. Organic Reactions. [Link]

-

Tanaka, J., Dunning, J. E., & Carter, J. C. (1963). Thermal Decomposition of Quaternary Ammonium Hydroxides. Synthesis and Properties of Tri(2H3-methyl)amine. The Journal of Organic Chemistry, 28(6), 1645–1646. [Link]

-

Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts - SciSpace. [Link]

-

21.8: Quaternary Ammonium Salts: Hofmann Elimination - Chemistry LibreTexts. [Link]

-

The Decomposition of Quaternary Ammonium Salts and the Syntheses of Some Cyclic Ketones. - Lehigh Preserve. [Link]

-

Thermal stability of ionic liquids - ResearchGate. [Link]

-

DTG curves from conventional TGA of quaternary ammonium salts - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive screening of quaternary ammonium surfactants and ionic liquids in wastewater effluents and lake sediments - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and performance of novel quaternary ammonium surfactants containing multifunctional group and organic counter… [ouci.dntb.gov.ua]

- 6. On the Chemical Stabilities of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. scispace.com [scispace.com]

- 10. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. aura.american.edu [aura.american.edu]

hexadecyltrimethylammonium hydrogen sulfate safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of Hexadecyltrimethylammonium Hydrogen Sulfate

Introduction: A Scientist's Perspective on Cationic Surfactant Safety

Hexadecyltrimethylammonium hydrogen sulfate (also known as Cetyltrimethylammonium hydrogen sulfate) is a quaternary ammonium salt and a cationic surfactant. Its utility in research and development, particularly in pharmaceutical sciences, stems from its ability to interact with negatively charged cell membranes and biomolecules. This very property, however, necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist of precautions to provide a deeper, mechanistic understanding of the "why" behind each safety recommendation. As scientists, our most powerful tool is not just following protocols, but understanding the principles that make them effective.

This document is structured to build from foundational knowledge of the compound's hazards to the practical application of safe handling, emergency preparedness, and disposal.

Section 1: Core Chemical and Physical Properties

Understanding the physical nature of a compound is the first step in risk assessment. Hexadecyltrimethylammonium hydrogen sulfate is typically encountered as a solid, which dictates the primary routes of exposure (inhalation of dust, skin/eye contact).

| Property | Value | Source |

| Chemical Formula | C₁₉H₄₃NO₄S | |

| CAS Number | 68214-07-3 | |

| Physical State | Solid (Crystal - Powder) | |

| Appearance | White to almost white | |

| Melting Point | 260°C | |

| Solubility | Soluble in water |

The high melting point indicates thermal stability under normal laboratory conditions, but its solubility in water is a key consideration for both experimental use and decontamination procedures.

Section 2: Comprehensive Hazard Identification and GHS Classification

Hexadecyltrimethylammonium hydrogen sulfate is classified under the Globally Harmonized System (GHS) with several key hazards. The causality behind these classifications relates to its surfactant properties, which can disrupt the lipid bilayers of cell membranes, leading to irritation and damage.

| GHS Classification | Hazard Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 / H318 | Causes serious eye irritation / Causes serious eye damage. |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |

Expert Insight: The dual H319/H318 classification for eye damage/irritation found across different safety data sheets (SDS) warrants a conservative approach. We must assume the potential for serious, irreversible eye damage. This underscores the absolute necessity of appropriate eye protection. The respiratory irritation (H335) is primarily a risk when handling the compound as a fine powder, as dust can be easily aerosolized.

Section 3: The Hierarchy of Controls: Engineering, Administrative, and Personal Protective Equipment (PPE)

A robust safety culture relies on a multi-layered approach to risk mitigation, known as the Hierarchy of Controls. Relying solely on PPE is insufficient; we must first seek to control hazards at their source.

Caption: The Hierarchy of Controls prioritizes engineering solutions over PPE.

Engineering Controls

The primary engineering control is to minimize the generation and inhalation of dust.

-

Chemical Fume Hood: Always handle the solid compound within a certified chemical fume hood or a powder containment hood. This ensures any aerosolized dust is captured at the source.

-

Ventilation: General laboratory ventilation must be sufficient to maintain a safe working atmosphere.

Administrative Controls

-

Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling hexadecyltrimethylammonium hydrogen sulfate must be written and readily available.

-

Designated Areas: Clearly mark areas where this chemical is stored and handled.

-

Hygiene: Prohibit eating, drinking, or smoking in handling areas. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.

Personal Protective Equipment (PPE)

PPE is mandatory and should be selected based on a thorough risk assessment.

| Protection Type | Specification | Rationale and Source |

| Eye/Face Protection | Chemical safety goggles. A face shield may be required for larger quantities or when there is a significant splash risk. | Protects against dust particles and potential splashes, preventing serious eye irritation or damage. |

| Skin Protection | Impervious gloves (e.g., nitrile rubber). A chemically resistant lab coat or apron. | Prevents skin contact, which can cause irritation and dermal toxicity. Contaminated clothing must be removed and laundered before reuse. |

| Respiratory Protection | A NIOSH-approved dust respirator (e.g., N95/P3) should be used if engineering controls are insufficient or during spill cleanup where dust generation is unavoidable. | Protects against the inhalation of harmful dust, which can cause respiratory tract irritation. |

Section 4: Step-by-Step Safe Handling and Storage Protocols

Adherence to a strict protocol minimizes exposure and ensures experimental integrity.

Protocol 1: Standard Laboratory Handling

-

Preparation: Confirm the chemical fume hood is operational. Don all required PPE (lab coat, safety goggles, gloves).

-

Weighing: Tare the balance with a weigh boat. Carefully scoop the required amount of hexadecyltrimethylammonium hydrogen sulfate onto the weigh boat, avoiding any actions that could generate dust. Use non-sparking tools.

-

Transfer/Dissolution: Gently add the weighed solid to the solvent or reaction vessel. If creating a solution, add the solid to the liquid slowly to prevent splashing.

-

Post-Handling: Securely seal the main container. Decontaminate the spatula and weigh boat. Wipe down the work surface in the fume hood.

-

Doffing PPE: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) and dispose of them in the appropriate waste stream. Remove lab coat and goggles.

-

Hygiene: Immediately wash hands with soap and water.

Storage Requirements

-

Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store locked up and in a designated area.

Section 5: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with the location of safety showers and eyewash stations and be trained in their use.

First Aid Measures

The immediate response to an exposure is critical to minimizing harm.

-

Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention without delay. If present, contact lenses should be removed, but only by skilled personnel.

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.

-

Ingestion: Rinse the mouth with water. Immediately give a glass of water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Accidental Release and Spill Cleanup

The response to a spill depends on its scale. For any large or unmanageable spill, evacuate the area and alert emergency services.

Caption: Decision workflow for responding to a chemical spill.

Protocol 2: Small Spill Cleanup (Dry Powder)

-

Alert & Secure: Alert personnel in the immediate area.

-

PPE: Don required PPE, including a dust respirator.

-

Containment: Prevent the spill from entering drains or water courses.

-

Cleanup: Use dry cleanup procedures to avoid generating dust. Carefully sweep, shovel, or vacuum the spilled material.

-

Collection: Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.

-

Decontamination: Wash the spill area down with large amounts of water.

-

Disposal: Dispose of the waste container and any contaminated materials as hazardous waste.

Fire-Fighting Measures

-

Combustibility: The material is non-combustible, but the container may burn.

-

Suitable Extinguishing Media: There is no restriction on the type of extinguisher; use media suitable for the surrounding fire (e.g., water spray, dry chemical, carbon dioxide, foam).

-

Hazards: May emit corrosive or toxic fumes (e.g., carbon oxides, nitrogen oxides) in a fire.

-

Firefighter Protection: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

-

Procedure: Dispose of contents and containers at an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.

-

Prohibition: Do not allow the product to enter drains, sewers, or waterways.

References

- **SAFETY D

An In-Depth Technical Guide to Hexadecyltrimethylammonium Hydrogen Sulfate (CAS No. 68214-07-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Hexadecyltrimethylammonium hydrogen sulfate (CTAHSO₄), identified by CAS number 68214-07-3, is a versatile quaternary ammonium salt that has garnered significant interest across various scientific disciplines. Its unique amphiphilic nature, combining a long hydrophobic alkyl chain with a cationic headgroup, imparts valuable surfactant and phase-transfer catalytic properties. This guide, intended for the discerning researcher, scientist, and drug development professional, provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound. Moving beyond a mere recitation of facts, this document delves into the practical methodologies and mechanistic underpinnings of its use in organic synthesis and analytical chemistry, aiming to serve as a foundational resource for laboratory application and further innovation.

Chemical Identity and Structure

Hexadecyltrimethylammonium hydrogen sulfate is a quaternary ammonium compound. The structure consists of a positively charged nitrogen atom covalently bonded to three methyl groups and a long hexadecyl (cetyl) chain. This cationic moiety is ionically paired with a hydrogen sulfate (bisulfate) anion.

The presence of the long C16 alkyl tail renders one part of the molecule highly lipophilic and hydrophobic, while the quaternary ammonium headgroup is hydrophilic. This dual character is the basis for its utility as a cationic surfactant.

Chemical Structure Diagram

Caption: 2D structure of Hexadecyltrimethylammonium hydrogen sulfate.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of Hexadecyltrimethylammonium hydrogen sulfate is presented below. These properties are crucial for understanding its behavior in different solvent systems and for designing experimental protocols.

| Property | Value | Reference |

| CAS Number | 68214-07-3 | [1] |

| Molecular Formula | C₁₉H₄₃NO₄S | [2][3] |

| Molecular Weight | 381.61 g/mol | |

| Appearance | White to off-white powder or crystal | [4][5] |

| Melting Point | 250-260 °C (decomposes) | [5] |

| Solubility | Soluble in Methanol | [4][5] |

| EINECS Number | 269-286-4 | [3] |

| InChI Key | UCRJJNVFJGKYQT-UHFFFAOYSA-M | |

| SMILES | CCCCCCCCCCCCCCCC(C)C.OS(=O)(=O)[O-] | [2] |

Synthesis and Manufacturing

While detailed proprietary manufacturing processes are not publicly available, the synthesis of Hexadecyltrimethylammonium hydrogen sulfate generally involves a two-step process. The first step is the quaternization of a tertiary amine, hexadecyldimethylamine, with a methylating agent. The resulting quaternary ammonium halide is then subjected to an ion exchange reaction to replace the halide anion with a hydrogen sulfate anion. A plausible synthetic route is outlined below.

General Synthesis Protocol

Step 1: Quaternization of Hexadecylamine A typical procedure involves the reaction of hexadecylamine with a methylating agent, such as methyl iodide or dimethyl sulfate, in a suitable solvent like ethanol or acetonitrile. The reaction mixture is heated to drive the reaction to completion, yielding the corresponding quaternary ammonium halide.

Step 2: Ion Exchange The crude quaternary ammonium halide is then dissolved in a suitable solvent, and an aqueous solution of a hydrogen sulfate salt (e.g., sodium bisulfate) is added. The mixture is stirred to facilitate the exchange of the halide ion for the hydrogen sulfate ion. The desired product, Hexadecyltrimethylammonium hydrogen sulfate, can then be isolated by crystallization or precipitation, followed by filtration and drying.[6]

Applications in Scientific Research

The unique molecular architecture of Hexadecyltrimethylammonium hydrogen sulfate makes it a valuable tool in various research applications, primarily as a phase-transfer catalyst and an ion-pairing reagent.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic reagent). CTAHSO₄, as a quaternary ammonium salt, can facilitate such reactions by transporting the aqueous-phase reactant into the organic phase where the reaction occurs.[1]

Mechanism of Action in Phase-Transfer Catalysis:

Caption: Generalized workflow of phase-transfer catalysis.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a solution of a palladium precursor (e.g., [Pd(allyl)Cl]₂) and a chiral ligand (e.g., a phosphine-based ligand) in a degassed organic solvent (e.g., THF, CH₂Cl₂) is stirred at room temperature for a specified time to form the active catalyst complex.

-

Reaction Setup: To a separate reaction vessel under an inert atmosphere, add the allylic substrate, the nucleophile (e.g., a soft carbon nucleophile like dimethyl malonate), and the phase-transfer catalyst (CTAHSO₄).

-

Reaction Initiation: The pre-formed palladium catalyst solution is then transferred to the reaction vessel.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (which can range from sub-ambient to elevated temperatures) for a period determined by reaction monitoring (e.g., by TLC or GC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Ion-Pair Chromatography